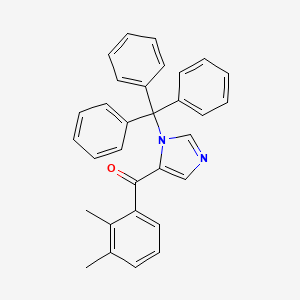

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone

Overview

Description

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. It is known for its applications in synthetic chemistry and its role as an intermediate in the preparation of various biologically active molecules.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties . They have been found to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely have a wide range of molecular and cellular effects .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .

Biochemical Analysis

Biochemical Properties

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage or disruption of normal cellular function. The threshold for these effects can vary depending on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The interaction with these enzymes can also affect the metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone typically involves the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with 2,3-dimethylphenylmagnesium bromide. This Grignard reaction forms a tertiary alcohol, which is then oxidized using manganese dioxide to yield the desired methanone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol intermediate can be oxidized to form the methanone.

Reduction: The methanone can be reduced back to the alcohol under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of the tertiary alcohol to the methanone.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the methanone.

Substitution: Various electrophiles can be used for substitution reactions on the aromatic rings.

Major Products

The major products formed from these reactions include the methanone itself, the tertiary alcohol intermediate, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: The compound is involved in the preparation of drugs that target specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Medetomidine: A compound with a similar imidazole structure, used as an α2-adrenoceptor agonist.

Dexmedetomidine: The S-enantiomer of medetomidine, used as a sedative and analgesic.

Uniqueness

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is unique due to its specific combination of aromatic and heterocyclic structures, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in synthetic chemistry.

Properties

CAS No. |

176721-02-1 |

|---|---|

Molecular Formula |

C31H26N2O |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanone |

InChI |

InChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3 |

InChI Key |

ZXHLCLMKNSXZEJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)